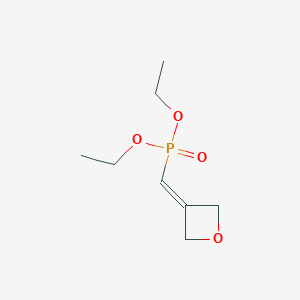
Diethyl (oxetan-3-ylidenemethyl)phosphonate
Descripción general
Descripción
Diethyl (oxetan-3-ylidenemethyl)phosphonate is a chemical compound with the molecular formula C8H15O4P . It contains a total of 28 atoms; 15 Hydrogen atoms, 8 Carbon atoms, 4 Oxygen atoms, and 1 Phosphorous atom . The compound has a total of 28 bonds, including 13 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 aliphatic ether, and 1 phosphonate .
Synthesis Analysis
The synthesis of oxetane derivatives, such as Diethyl (oxetan-3-ylidenemethyl)phosphonate, has been a subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .Molecular Structure Analysis
The molecular structure of Diethyl (oxetan-3-ylidenemethyl)phosphonate includes a four-membered oxetane ring, an aliphatic ether, and a phosphonate . It also contains 2 double bonds and 5 rotatable bonds .Aplicaciones Científicas De Investigación
Synthesis of Complex Compounds
Diethyl (oxetan-3-ylidenemethyl)phosphonate has been utilized in the synthesis of complex chemical structures. For instance, it's used in the synthesis of phosphorylated isoindolinone derivatives, involving metallation and reaction with diethyl vinylphosphonate or diethyl 3-bromopropylphosphonate (Jóźwiak et al., 2014).
Corrosion Inhibition
In the field of industrial chemistry, derivatives of diethyl (oxetan-3-ylidenemethyl)phosphonate have shown effectiveness as corrosion inhibitors. Research demonstrates that α-aminophosphonates like diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate have significant inhibitory effects on mild steel corrosion in hydrochloric acid, useful for industrial pickling processes (Gupta et al., 2017).
Pharmaceutical Research
Diethyl (oxetan-3-ylidenemethyl)phosphonate derivatives have been explored in pharmaceutical research. A study found that Diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidin‐1‐yl)‐phenyl‐methyl]‐phosphonate is a potent anticancer agent, particularly effective against acute promyelocytic leukemia. This compound induces cell differentiation and apoptosis in specific leukemia cell lines (Mohammadi et al., 2019).
Synthesis of Enantiomeric Compounds
In organic chemistry, diethyl (oxetan-3-ylidenemethyl)phosphonate is used in the synthesis of enantiomeric compounds. For example, diethyl (S)-2,3-epoxypropylphosphonate was used to synthesize (S)-phosphocarnitine, demonstrating its role in creating specific enantiomeric forms (Wróblewski & Hałajewska-Wosik, 2002).
Luminescent Compounds
The compound has applications in the synthesis of luminescent materials. For instance, it was used in the creation of Ru(II) bipyridyl complexes exhibiting unique redox behavior and photophysical properties (Montalti et al., 2000).
Propiedades
IUPAC Name |
3-(diethoxyphosphorylmethylidene)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O4P/c1-3-11-13(9,12-4-2)7-8-5-10-6-8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSCZIVKLQZURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C=C1COC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (oxetan-3-ylidenemethyl)phosphonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



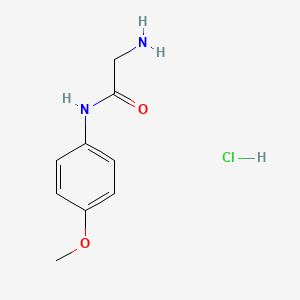
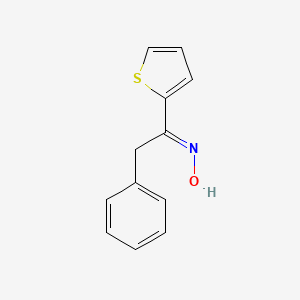

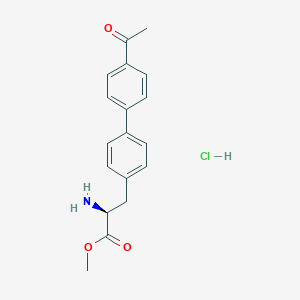
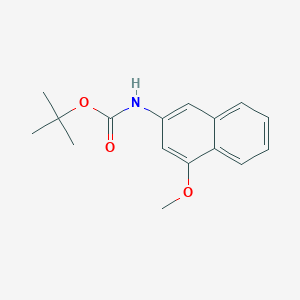
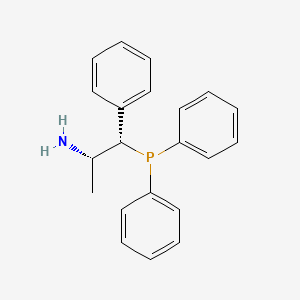
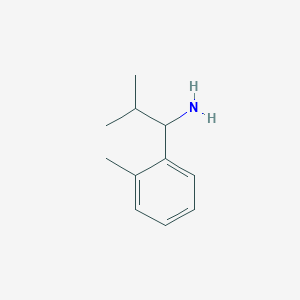
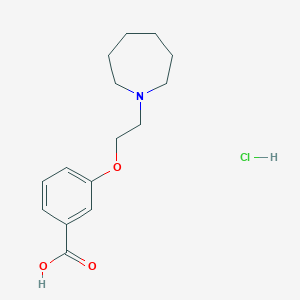
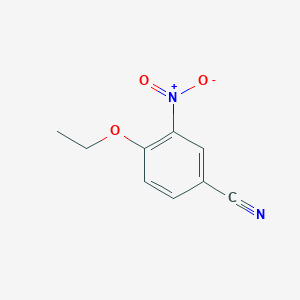
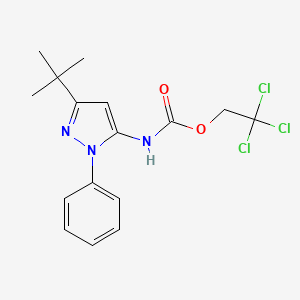

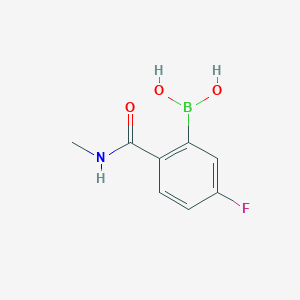
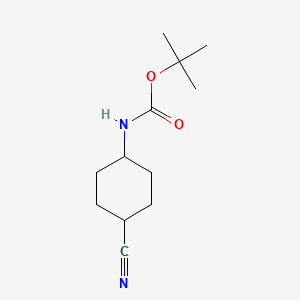
![(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine](/img/structure/B1391480.png)